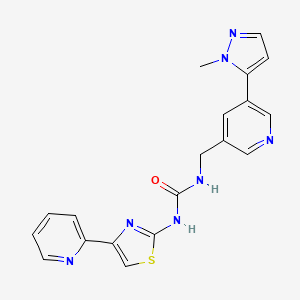![molecular formula C20H20N2OS B2818750 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide CAS No. 477325-95-4](/img/structure/B2818750.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining a thiazole ring with an acenaphthene moiety and a cyclohexanecarboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the acenaphthene and cyclohexanecarboxamide groups One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the acenaphthene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as semiconductors and organic electronics.
作用机制
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acenaphthene moiety may enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide group can influence its pharmacokinetic properties. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.
2-Benzothiazolecarboxamide, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl): Another related compound with a benzothiazolecarboxamide group.
Uniqueness
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclohexanecarboxamide group, in particular, may enhance its stability and solubility compared to similar compounds.
属性
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19(13-5-2-1-3-6-13)22-20-21-18-15-8-4-7-12-9-10-14(17(12)15)11-16(18)24-20/h4,7-8,11,13H,1-3,5-6,9-10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHJMJLHTXOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
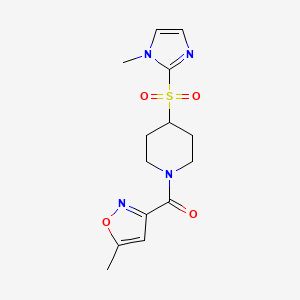
![3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2818668.png)
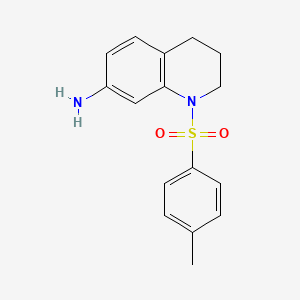
![dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine](/img/structure/B2818671.png)
![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
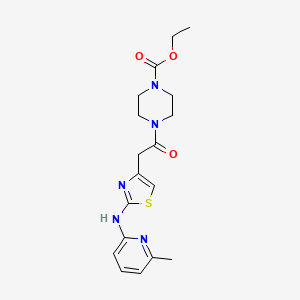
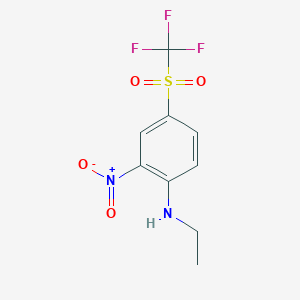
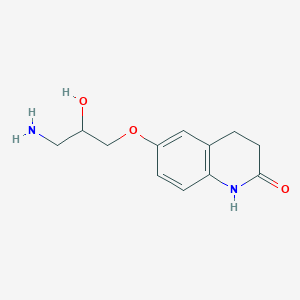
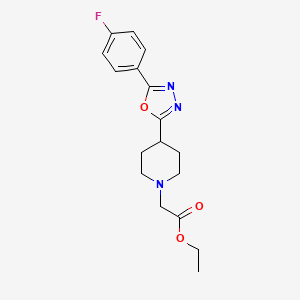
![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2818683.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
